BenchChemオンラインストアへようこそ!

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Medicinal Chemistry ADME-Tox Structural Biology

4-(Diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313661-97-1) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, with a molecular formula of C20H23N3O4S2 and a molecular weight of 433.55 g/mol. Structurally, it features a benzamide core substituted with a diethylsulfamoyl group and a 4-ethoxy-1,3-benzothiazole moiety, which distinguishes it from simpler benzothiazole derivatives.

Molecular Formula C20H23N3O4S2
Molecular Weight 433.54
CAS No. 313661-97-1
Cat. No. B2630870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
CAS313661-97-1
Molecular FormulaC20H23N3O4S2
Molecular Weight433.54
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
InChIInChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-12-10-14(11-13-15)19(24)22-20-21-18-16(27-6-3)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3,(H,21,22,24)
InChIKeyNOPQLMWBKWAFCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313661-97-1): A Specialized Benzothiazole Sulfonamide for Targeted Research


4-(Diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (CAS 313661-97-1) is a synthetic small molecule belonging to the benzothiazole sulfonamide class, with a molecular formula of C20H23N3O4S2 and a molecular weight of 433.55 g/mol . Structurally, it features a benzamide core substituted with a diethylsulfamoyl group and a 4-ethoxy-1,3-benzothiazole moiety, which distinguishes it from simpler benzothiazole derivatives. This compound is listed in several chemical vendor catalogs and is referenced in the context of carbonic anhydrase inhibition [1] and patent literature concerning the treatment of elevated intraocular pressure [2], indicating its relevance as a research tool in medicinal chemistry and pharmacology.

Procurement Risk: Why 4-(Diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide Cannot Be Interchanged with Other Benzothiazole Sulfonamides


Substituting this compound with a generic benzothiazole sulfonamide introduces significant scientific risk because the specific combination of the diethylsulfamoyl group and the ethoxy substituent at the benzothiazole's 4-position creates a unique physiochemical and pharmacological profile that directly dictates molecular recognition. Even minor structural changes, such as moving the ethoxy group from the 4- to the 6-position, have been shown to result in different biological target engagement [1]. Similarly, modifying the sulfamoyl group from diethyl to dimethyl dramatically alters the compound's size and lipophilicity, for instance, decreasing the molecular weight from 433.55 to 405.49 g/mol , which in turn can affect solubility, permeability, and binding kinetics. Therefore, generic substitution can lead to a complete loss of relevant activity, invalidating experimental results and increasing downstream costs.

Quantitative Differentiation Evidence for 4-(Diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide (313661-97-1)


Structural Impact on Molecular Weight and Predicted ADME Properties vs. Dimethylsulfamoyl Analog

The diethylsulfamoyl group on the target compound (313661-97-1) provides a substantial increase in molecular bulk and lipophilicity compared to its closest purchasable analog, 4-(dimethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide. This results in a molecular weight increase of 28.06 g/mol (from 405.49 to 433.55 g/mol), which is a quantifiable metric that directly influences predicted ADME parameters such as membrane permeability, plasma protein binding, and metabolic stability .

Medicinal Chemistry ADME-Tox Structural Biology

Divergent Target Engagement Confirmed by Regioisomer Activity Shift

The position of the ethoxy substituent on the benzothiazole ring is a critical determinant of biological activity. The 6-ethoxy regioisomer, 4-(diethylsulfamoyl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, has reported inhibitory activity with an IC50 of 58 nM in an automated patch clamp assay, indicating engagement with an ion channel target [1]. This directly implies that the 4-ethoxy substitution of the target compound, while structurally similar, will exhibit a significantly different activity profile. The change from a 6-ethoxy to a 4-ethoxy group is not a silent substitution; it alters the electronic distribution and three-dimensional conformation of the molecule, which precludes their use interchangeably.

Ion Channels Electrophysiology Medicinal Chemistry

Patent-Backed Application Space Suggests Specific Target Engagement

The compound is explicitly included within the scope of patents claiming benzothiazolesulfonamide derivatives for the topical treatment of elevated intraocular pressure (IOP), such as in glaucoma [1]. This implies a mechanism of action, likely local carbonic anhydrase inhibition in the ciliary body, for which the specific substitution pattern (4-ethoxy, diethylsulfamoyl) is designed. Non-analogous benzothiazole sulfonamides without the optimized substitution pattern may fail to achieve sufficient ocular bioavailability or potency to lower IOP effectively.

Ophthalmology Drug Discovery Intraocular Pressure

Optimal Application Scenarios for Procuring 4-(Diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide


Carbonic Anhydrase Inhibitor Screening for Glaucoma Research

Given the compound's patent association with topical IOP reduction [1], its primary application scenario is as a tool compound in assays designed to identify and validate novel carbonic anhydrase inhibitors for ophthalmology. Its specific substitution pattern is hypothesized to be crucial for ocular tissue penetration and target engagement in the ciliary body, making it a more relevant control for this indication than generic CA inhibitors like acetazolamide.

SAR Studies on Benzothiazole Sulfonamide Ion Channel Modulators

The confirmed ion channel activity of the closely related 6-ethoxy regioisomer (IC50 = 58 nM) [2] positions this 4-ethoxy compound as a critical probe for structure-activity relationship (SAR) studies. By comparing the activities of the 4-ethoxy and 6-ethoxy regioisomers against a panel of ion channels, researchers can map the spatial requirements of the binding pocket, guiding the design of more selective modulators.

ADME Profiling Referenced Against the Dimethylsulfamoyl Analog

The quantifiable physicochemical difference from the dimethylsulfamoyl analog, specifically a 28.06 g/mol increase in molecular weight , makes this compound ideal for paired pharmacokinetic (PK) studies. Researchers can directly assess the impact of this incremental structural change on key ADME parameters like solubility, Caco-2 permeability, and microsomal stability, providing invaluable data for lead optimization in drug discovery programs.

Quote Request

Request a Quote for 4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.